1-Methoxycyclohexane-1-carbonyl chloride
Overview
Description
1-Methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2. This colorless liquid is known for its unique physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycyclohexane-1-carbonyl chloride can be synthesized through the reaction of 1-methoxycyclohexanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically involves heating the mixture to around 70-80°C to facilitate the formation of the carbonyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
1-Methoxycyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methoxycyclohexane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the carbonyl chloride to 1-methoxycyclohexanecarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles, such as alcohols or amines, to form esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Alcohols, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: 1-methoxycyclohexane-1-carboxylic acid.
Reduction: 1-methoxycyclohexanecarboxylic acid.
Substitution: Esters, amides.
Scientific Research Applications
1-Methoxycyclohexane-1-carbonyl chloride is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.
In biology, the compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules. In medicine, it is explored for its potential therapeutic applications, including its use in drug discovery and development.
In industry, this compound is employed in the production of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 1-methoxycyclohexane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate the desired transformations.
Comparison with Similar Compounds
4-Methoxycyclohexane-1-carbonyl chloride
Cyclohexanecarbonyl chloride
1-Methoxycyclohexanecarboxylic acid
Properties
IUPAC Name |
1-methoxycyclohexane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPBILIKWADSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664653 | |
Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73555-16-5 | |
Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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